CYM2503

Vue d'ensemble

Description

CYM2503 is a positive allosteric modulator (PAM) of the GAL2 receptor which potentiates galanin-induced IP1 production in vitro. The compound has no affinity for the orthosteric galanin binding site of the receptor (as measured by its inability to displace iodinated galanin, or to induce IP1 accumulation on its own).

Applications De Recherche Scientifique

Effets anticonvulsivants dans les modèles animaux

CYM2503 a été caractérisé comme un modulateur allostérique putatif positif du GalR2 {svg_1} {svg_2}. Il a montré des effets anticonvulsivants dans les modèles animaux {svg_3} {svg_4}. Dans le modèle d'épilepsie de statut li-pilocarpine chez le rat, this compound a augmenté la latence à la première crise électrographique et la latence à la première crise comportementale de stade 3 {svg_5} {svg_6}. Il a également diminué la latence à l'établissement de l'épilepsie de statut et a considérablement diminué la mortalité {svg_7} {svg_8}.

Atténuation des crises induites par l'électroshock

En plus de ses effets sur le modèle d'épilepsie de statut li-pilocarpine, this compound a également été trouvé pour atténuer les crises induites par l'électroshock chez la souris {svg_9} {svg_10} {svg_11}. Cela suggère qu'il pourrait avoir des applications potentielles dans le traitement de différents types de crises.

Modulation de l'accumulation d'IP1 stimulée par la galanine

This compound a été trouvé pour potentialiser l'accumulation d'IP1 stimulée par la galanine dans les cellules HEK293 exprimant de manière stable le récepteur GalR2 {svg_12} {svg_13}. Cet effet est cohérent avec celui d'un modulateur allostérique positif {svg_14} {svg_15}.

Applications thérapeutiques potentielles dans l'épilepsie

Compte tenu de ses effets anticonvulsivants et de sa capacité à moduler le récepteur GalR2, this compound pourrait potentiellement être utilisé dans le développement d'une thérapie anticonvulsivante utilisant le récepteur de la galanine R2 comme cible {svg_16} {svg_17}.

Mécanisme D'action

Target of Action

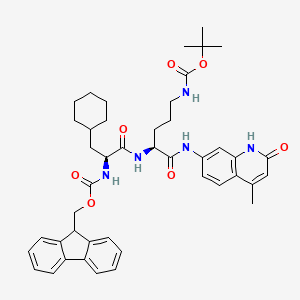

CYM2503, also known as “tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate”, is a putative positive allosteric modulator (PAM) of the Galanin Receptor Type 2 (GalR2) . Galanin receptors, including GalR1 and GalR2, are unique pharmacological targets for the research of seizures and epilepsy .

Mode of Action

This compound potentiates the galanin-stimulated IP1 accumulation in cells expressing the GalR2 receptor . This suggests that this compound modulates receptor function by binding at an allosteric site .

Biochemical Pathways

The GalR2 receptor is predominantly coupled to Gq and facilitates membrane lipid turnover and inositol phosphate (IP) accumulation . The allosteric modulation caused by PAMs like this compound is thought to disrupt the Na+ binding site and/or the Na+ ion pathway, leading to GalR2 agonism .

Pharmacokinetics

It is known that the compound is injected intraperitoneally in animal models

Result of Action

This compound increases the latency to the first electrographic seizure and decreases the total time in seizure . It also attenuates electroshock-induced seizures in mice . These results suggest that this compound could potentially be used to treat epilepsy .

Analyse Biochimique

Biochemical Properties

CYM2503 plays a significant role in biochemical reactions by interacting with the galanin receptor type 2 (GalR2). It acts as a positive allosteric modulator, potentiating the effects of galanin, a neuropeptide involved in various physiological processes. This compound increases the latency to the first electrographic seizure and decreases the total time in seizure, indicating its potential in seizure management . The compound does not exhibit affinity for the orthosteric binding site of GalR2, but enhances galanin-induced IP1 production in vitro .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It potentiates galanin-stimulated IP1 accumulation in HEK293 cells expressing GalR2 receptors . This modulation of galanin signaling pathways can impact cell signaling, gene expression, and cellular metabolism. In animal models, this compound has been shown to increase the latency to seizures and reduce seizure duration, highlighting its potential therapeutic effects on neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GalR2 receptor. This binding does not occur at the orthosteric site but rather at an allosteric site, enhancing the receptor’s response to galanin . This positive allosteric modulation leads to increased IP1 production, which is a downstream effect of GalR2 activation. The compound’s selective action on GalR2 makes it a promising candidate for targeted anticonvulsant therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vivo studies, this compound has demonstrated sustained anticonvulsant effects, with increased latency to seizures and reduced seizure duration over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the rat Li-pilocarpine status epilepticus model, intraperitoneal injection of this compound increased the latency to the first electrographic seizure and decreased the total time in seizure .

Metabolic Pathways

This compound is involved in metabolic pathways related to galanin signaling. It potentiates galanin-induced IP1 production, which is a key step in the signaling cascade of GalR2 . The compound does not directly interact with the orthosteric binding site of GalR2, indicating its role as a modulator rather than a direct agonist .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its solubility and stability in various solvents, such as DMSO . The precise transport mechanisms and binding partners of this compound in vivo remain an area of active research.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with GalR2 receptors. These receptors are predominantly found in the neuronal cell membrane, where this compound exerts its modulatory effects . The compound’s localization to specific cellular compartments may be influenced by post-translational modifications and targeting signals that direct it to the appropriate sites of action.

Propriétés

IUPAC Name |

tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H53N5O7/c1-27-23-39(50)47-37-25-29(20-21-30(27)37)46-40(51)36(19-12-22-45-42(53)56-44(2,3)4)48-41(52)38(24-28-13-6-5-7-14-28)49-43(54)55-26-35-33-17-10-8-15-31(33)32-16-9-11-18-34(32)35/h8-11,15-18,20-21,23,25,28,35-36,38H,5-7,12-14,19,22,24,26H2,1-4H3,(H,45,53)(H,46,51)(H,47,50)(H,48,52)(H,49,54)/t36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHOCBISZTVTLJ-BAEGBANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H53N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

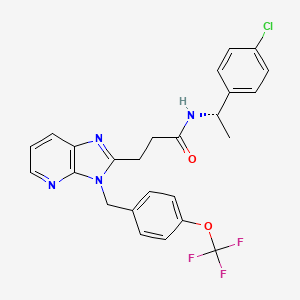

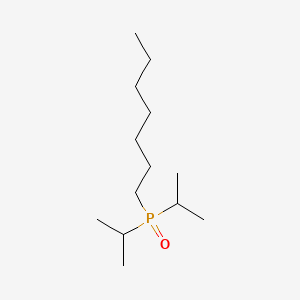

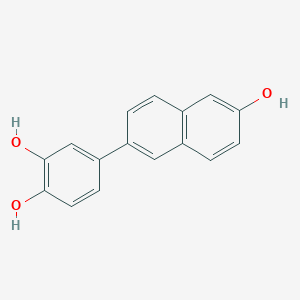

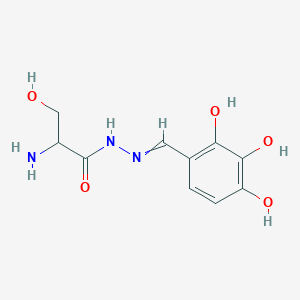

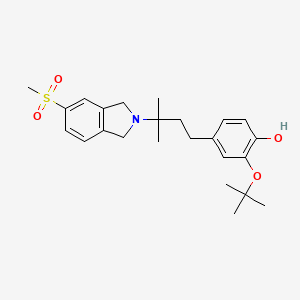

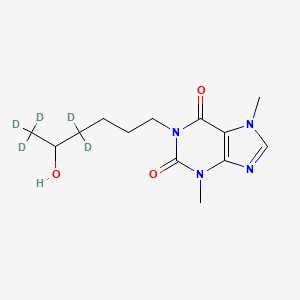

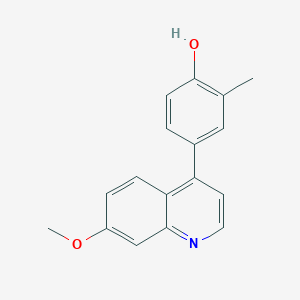

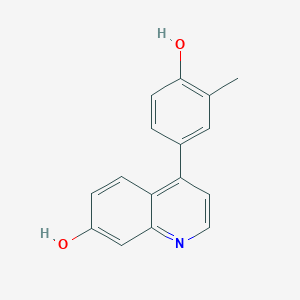

Feasible Synthetic Routes

Q1: How does CYM2503 interact with its target and what are the downstream effects?

A: this compound acts as a positive allosteric modulator of the Galanin receptor type 2 (GalR2). [, ] Unlike agonists that bind directly to the orthosteric site, this compound binds to an allosteric site on the receptor. This binding enhances the effect of the endogenous ligand, galanin, when it binds to GalR2. While the exact mechanism remains to be fully elucidated, this potentiation of galanin signaling through GalR2 is believed to be responsible for the observed anticonvulsant effects. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: Unfortunately, the provided research excerpts don't offer detailed SAR data for this compound. Further research is needed to understand how modifications to the structure of this compound might influence its potency, selectivity for GalR2, and its overall anticonvulsant profile.

Q3: What preclinical evidence supports the potential of this compound as an anticonvulsant?

A: this compound has demonstrated promising anticonvulsant effects in several animal models of epilepsy. In a rat model of lithium-pilocarpine-induced status epilepticus, this compound significantly delayed the onset of seizures, reduced their severity, and improved survival rates. [] Similarly, in a mouse model using the same seizure-inducing agents, this compound delayed seizure onset and decreased the total seizure duration. [] Moreover, this compound effectively attenuated seizures induced by electroshock in mice, highlighting its potential across different seizure types. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)